Cas no 868-57-5 (DL-2-Methylbutyric Acid Methyl Ester)
DL-2-Methylbutyric Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-methylbutyrate
- 2-Methylbutyric acid methyl ester
- DL-Methylbutyric acid methyl ester
- Methyl DL-2-Methylbutyrate
- DL-2-Methylbutyric Acid Methyl Ester
- <small>DL<
- 2-Methylbutanoic acid methyl ester
- Butyric acid, 2-methyl-, methyl ester (6CI, 7CI, 8CI)
- Butyric acid, α-methyl-, methyl ester (4CI)
- (±)-Methyl 2-methylbutanoate
- (±)-Methyl α-methylbutyrate
- Methyl (±)-2-methylbutanoate
- Methyl 2-methylbutanoate
- Methyl anteisovalerate
- Methyl dl-α-methylbutyrate
- Methyl α-methylbutanoate
- Methyl α-methylbutyrate
- α-Methylbutyric acid methyl ester
- Butanoic acid, 2-methyl-, methyl ester, (plusmn)-
- FEMA 2719
- 2-methyl-butanoic acid methyl ester
-
- MDL: MFCD00009335
- Inchi: 1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
- InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N
- SMILES: O=C(C(CC)C)OC
- BRN: 1720409
Computed Properties
- Exact Mass: 116.08400
- Monoisotopic Mass: 116.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: An almost colorless liquid
- Density: 0.88 g/mL at 25 °C(lit.)
- Melting Point: -91°C (estimate)
- Boiling Point: 115 °C(lit.)
- Flash Point: Fahrenheit: 89.6 ° f
Celsius: 32 ° c - Refractive Index: n20/D 1.393(lit.)
- PSA: 26.30000
- LogP: 1.20550
- FEMA: 2719
- Solubility: Soluble in ethanol and most non-volatile oils, insoluble in water.
DL-2-Methylbutyric Acid Methyl Ester Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 3272 3/PG 3
- WGK Germany:2
- Hazard Category Code: 10
- Safety Instruction: S16-S23-S33
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11
DL-2-Methylbutyric Acid Methyl Ester Customs Data
- HS CODE:2915600000
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
DL-2-Methylbutyric Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035885-1g |
2-Methylbutyric acid methyl ester |
868-57-5 | >98.0%(GC) | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 035885-25g |
2-Methylbutyric acid methyl ester |
868-57-5 | >98.0%(GC) | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 035885-100g |
2-Methylbutyric acid methyl ester |
868-57-5 | >98.0%(GC) | 100g |
£18.00 | 2022-03-01 | |
| TRC | M295015-250g |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | 250g |
$ 125.00 | 2022-06-04 | ||
| TRC | M295015-1000 g |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | 1kg |
365.00 | 2021-08-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M833327-2.5L |
Methyl DL-2-Methylbutyrate |
868-57-5 | 98% | 2.5L |
3,212.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271918-SAMPLE-K |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | ≥98%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271918-100G-K |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | ≥98%, FCC, FG | 100G |
926.62 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271918-1KG-K |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | ≥98%, FCC, FG | 1KG |
1264.78 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271918-4KG-K |
DL-2-Methylbutyric Acid Methyl Ester |
868-57-5 | ≥98%, FCC, FG | 4KG |
4662.48 | 2021-05-17 |
DL-2-Methylbutyric Acid Methyl Ester Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Production Method 12
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
Production Method 22
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Production Method 23
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Production Method 24
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Production Method 25
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Production Method 26
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
DL-2-Methylbutyric Acid Methyl Ester Raw materials
- 2-Methylbutanoic acid
- Methyl tiglate
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 2-Oxetanone, 3-ethyl-3-methyl-
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- Methyl 2-Methylenebutanoate
- Methyl formate
- 2-Methylbutyraldehyde
DL-2-Methylbutyric Acid Methyl Ester Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- 2-methoxypentan-3-one (17042-18-1)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
- 3-Methyl-1-hexanol (13231-81-7)
- Butanoic acid, 2-ethyl-4-oxo-, methyl ester (51534-76-0)
- Cyclopropanol, 1-methoxy-2,3-dimethyl-, (1α,2β,3β)- (9CI) (100429-91-2)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
DL-2-Methylbutyric Acid Methyl Ester Suppliers
DL-2-Methylbutyric Acid Methyl Ester Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on DL-2-Methylbutyric Acid Methyl Ester
DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5)
DL-2-Methylbutyric Acid Methyl Ester, also known by its CAS registry number CAS No. 868-57-5, is a versatile organic compound with significant applications in various industries. This compound, a methyl ester of DL-2-methylbutyric acid, has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, food additives, and cosmetics. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its structure, synthesis, and applications.
The molecular structure of DL-2-Methylbutyric Acid Methyl Ester consists of a methyl group attached to the ester functional group of DL-2-methylbutyric acid. This configuration imparts the compound with distinct physical and chemical properties. Its molecular formula is C6H12O2, and it has a molar mass of 116.16 g/mol. The compound exists as a colorless liquid with a pleasant odor, making it suitable for use in fragrance formulations and flavoring agents.
Recent studies have explored the synthesis of DL-2-Methylbutyric Acid Methyl Ester through various routes, including Fischer esterification and transesterification reactions. These methods have been optimized to improve yield and purity, ensuring the compound meets industrial standards. The use of catalysts such as acid or base has been shown to significantly enhance reaction efficiency, making large-scale production more feasible.
In terms of applications, DL-2-Methylbutyric Acid Methyl Ester has found extensive use in the food industry as a flavor enhancer. Its ability to impart fruity and floral notes makes it an ideal ingredient in beverages, candies, and baked goods. Additionally, it has been utilized in the pharmaceutical sector as a precursor for synthesizing more complex molecules with therapeutic potential.
The cosmetic industry has also benefited from the properties of DL-2-Methylbutyric Acid Methyl Ester. Its role as a fragrance component in personal care products such as perfumes, lotions, and shampoos has been well-documented. Recent research has focused on its compatibility with other cosmetic ingredients and its stability under various environmental conditions.
In recent years, there has been growing interest in the environmental impact of DL-2-Methylbutyric Acid Methyl Ester. Studies have investigated its biodegradability and toxicity profiles to ensure it aligns with eco-friendly practices. Results indicate that the compound is readily biodegradable under aerobic conditions, making it a sustainable choice for industries concerned with environmental stewardship.
The increasing demand for natural and bio-based ingredients has positioned DL-2-Methylbutyric Acid Methyl Ester as a key player in green chemistry initiatives. Researchers are exploring methods to produce this compound using renewable resources such as plant-derived acids and alcohols. These advancements not only reduce reliance on petrochemicals but also contribute to a circular economy.
In conclusion, DL-2-Methylbutyric Acid Methyl Ester (CAS No. 868-57-5) is a multifaceted compound with promising applications across diverse industries. Ongoing research continues to uncover new insights into its synthesis, properties, and uses, ensuring its relevance in an ever-evolving market landscape.
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